Zafirlukast Impurity F
Description
Properties
CAS No. |
1160235-28-8 |
|---|---|
Molecular Formula |
C₄₉H₄₉N₅O₈S |
Molecular Weight |
868.01 |
Synonyms |
N-[3-[[2-Methoxy-4-[[[3-[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions with Dicyclohexylcarbodiimide (DCC)
The most common route to Impurity F involves the use of DCC as a coupling agent during the final stages of zafirlukast synthesis. When 4-(1-methyl-5-cyclopentyloxycarbonylaminoindol-3-ylmethyl)-3-methoxybenzoic acid reacts with ortho-toluenesulfonamide in the presence of DCC, nucleophilic attack at the iminium carbon forms an enolate intermediate, which undergoes ketonization and oxidation to yield Impurity F. Key parameters include:
-
Reaction Conditions :
This method, however, is prone to side reactions due to DCC’s reactivity, necessitating rigorous purification.
Alternative Coupling Agents to Minimize Impurity Formation
Recent patents advocate replacing DCC with chloro-1,3-dimethyl-2-imidazolidinone to suppress Impurity F generation. For example:
-
Experimental Protocol :
This approach reduces hexahydroaniline condensation byproducts, enhancing final product purity.
Isolation and Purification Strategies
Chromatographic Separation
Crude zafirlukast mixtures containing Impurity F are purified via reverse-phase preparative HPLC using:
-
Column : C18 (250 × 21.2 mm, 5 µm)
-
Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (gradient: 50–80% over 30 min)
Under these conditions, Impurity F elutes at a relative retention time (RRT) of 1.03, enabling isolation with >98% purity.
Crystallization Techniques
The CN103396353B patent details a crystallization-based purification process:
-
Dissolution : Zafirlukast crude product (750 g) in dichloromethane (5.5 L) at 30°C.
-
Adsorption : Stir with alumina (2.3 kg) to adsorb impurities.
-
Crystallization : Concentrate filtrate and add acetonitrile (3.8 L) at 2°C.
-
Yield : 51.9% primary product, further purified to 81.8% final yield with <0.02% Impurity F.
Structural Characterization and Analytical Data
Spectroscopic Identification
Chromatographic Purity Assessment
| Parameter | Value | Method |
|---|---|---|
| Retention Time | 18.7 min | HPLC (C18 column) |
| Purity | 99.51% | Area normalization |
| LOD | 0.02% | ICH Q2(R1) |
Data sourced from Goverdhan et al. (2009) and CN105367478A.
Mitigation Strategies in Industrial Processes
Process Optimization
Quality-by-Design (QbD) Approaches
Design spaces for critical parameters:
| Parameter | Low | High | Optimal |
|---|---|---|---|
| Reaction Temp (°C) | 25 | 35 | 28–32 |
| Solvent Ratio | 6:1 | 8:1 | 7:1 |
| Stirring Time (h) | 10 | 14 | 12 |
Adherence to these ranges ensures Impurity F levels <0.1%.
Implications for Pharmaceutical Manufacturing
The presence of this compound underscores the necessity of advanced process analytical technology (PAT) for real-time monitoring. Techniques like inline Raman spectroscopy enable immediate corrective actions during condensation steps, reducing batch failures. Furthermore, regulatory guidelines (ICH Q3A) mandate strict control over impurity profiles, necessitating robust synthesis and purification protocols .
Chemical Reactions Analysis
Zafirlukast Impurity F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Zafirlukast Impurity F has several scientific research applications, including:
Chemistry: It is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical products.
Biology: It is studied for its potential biological effects and interactions with biological molecules.
Medicine: It is used in the quality control of Zafirlukast to ensure the safety and efficacy of the drug.
Industry: It is used in the development of industrial processes for the large-scale production of Zafirlukast.
Mechanism of Action
The mechanism of action of Zafirlukast Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is likely to interact with similar molecular targets and pathways as Zafirlukast, which acts as a leukotriene receptor antagonist. Zafirlukast blocks the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation .
Comparison with Similar Compounds
Structural Comparison with Other Zafirlukast Impurities
Zafirlukast impurities (1–5) share the core indole-benzylsulfonamide scaffold but differ in substituents (Table 1):
| Impurity | Structural Modification | Molecular Weight (g/mol) | Formation Mechanism |
|---|---|---|---|
| Impurity 1 | 3-methoxy group; carboxylic acid at benzyl position | 439.47 | Oxidative dealkylation |
| Impurity 2 | Toluene-2-sulfonamide substitution | 623.71 | Sulfonamide isomerization |
| Impurity 3 | Toluene-3-sulfonamide substitution | 623.71 | Sulfonamide isomerization |
| Impurity 4 | Toluene-4-sulfonamide substitution | 623.71 | Sulfonamide isomerization |
| Impurity F (5) | Cyclopentyl ester at indole-5-position | 509.58 | Incomplete esterification/hydrolysis |
Impurity F is distinct due to its ester group instead of the sulfonamide in the parent drug, reducing its receptor-binding affinity compared to zafirlukast .
Pharmacological Comparison with Leukotriene Antagonists
Zafirlukast’s pharmacological profile differs from other leukotriene inhibitors (Table 2):
Key Findings :
- Zafirlukast vs. Pranlukast : Both inhibit leukotriene receptors, but zafirlukast shows broader off-target effects, including thiol isomerase inhibition (e.g., PDI, ERp57) at 20 μM, impairing platelet aggregation and calcium signaling .
- Efficacy : Zafirlukast (20 mg BID) matches pranlukast (225 mg BID) in asthma control but is less potent than inhaled corticosteroids (e.g., fluticasone) .
Comparison with Impurities from Related Drugs
Impurity F’s structural analogs in other drugs include:
- Zaleplon Impurity A : A hydrolyzed metabolite with a carboxylic acid group, similar to Zafirlukast Impurity 1 .
- Quetiapine Fumarate Impurity : Features sulfoxide formation, akin to sulfonamide-related impurities in zafirlukast .
These impurities typically arise from hydrolysis, oxidation, or isomerization, underscoring shared synthetic challenges in sulfonamide-containing drugs .
Research Findings and Clinical Implications
- Toxicity Profile : Impurity F’s ester group may reduce hepatotoxicity risk compared to the parent drug’s reactive metabolite, which inactivates CYP3A4 and correlates with idiosyncratic liver injury .
Q & A
Q. What analytical techniques are commonly used to identify and quantify Zafirlukast Impurity F in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is the gold standard for impurity profiling. For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed. Validation of these methods includes specificity, linearity, accuracy, and stability testing, often involving spiking studies with known impurities to ensure robustness .
Q. How can researchers ensure the reproducibility of impurity studies for this compound?
Detailed experimental protocols must be documented, including chromatographic conditions (column type, mobile phase, flow rate), sample preparation steps, and instrument calibration. Cross-validation using multiple analytical platforms (e.g., HPLC vs. LC-MS/MS) and adherence to ICH Q2(R2) guidelines for method validation are critical. Data should be archived with raw chromatograms and spectral data for peer review .
Q. What are the toxicological considerations for this compound in preclinical studies?
Impurities exceeding 0.1% of the active pharmaceutical ingredient (API) require toxicological evaluation. Genotoxicity assays (e.g., Ames test) and in vitro cytotoxicity studies using cell lines (e.g., renal mesangial cells) are recommended. Dose-dependent effects should be analyzed, particularly if the impurity shares structural similarities with known toxicophores .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity be resolved?
Discrepancies may arise from variations in experimental design, such as differences in cell culture conditions (e.g., AGEs concentration in diabetic nephropathy models) or impurity synthesis pathways. Researchers should perform side-by-side comparisons using standardized protocols and employ orthogonal assays (e.g., fluorescence flow cytometry for apoptosis vs. Western blotting for Bax/Bcl-2 ratios) to validate findings .
Q. What strategies are effective for isolating trace-level this compound during method development?
For impurities below 0.1%, enrichment techniques like solid-phase extraction (SPE) or derivatization may enhance detectability. Advanced separation methods, such as ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particle columns, improve resolution. Stability-indicating studies under forced degradation (heat, light, pH stress) can also reveal co-eluting impurities .
Q. How does this compound interact with non-target biological pathways, such as cytochrome P450 enzymes?
In vitro studies using human liver microsomes demonstrate that zafirlukast metabolites inhibit CYP2C9 and CYP3A4. Researchers should assess whether Impurity F exacerbates this inhibition via competitive binding assays. Dose-response curves comparing the impurity and parent compound can clarify its pharmacokinetic interference .
Q. What experimental designs are optimal for studying this compound’s role in oxidative stress modulation?
Use renal mesangial cells cultured with AGEs to model diabetic nephropathy. Measure oxidative markers (e.g., ROS via DCFDA fluorescence, SOD activity) alongside apoptosis markers (caspase-3/9, Bax/Bcl-2 ratios). Dose-dependent studies with zafirlukast and its impurity can isolate specific effects, while controls should include baseline oxidative stress in untreated cells .
Q. How can researchers address discrepancies in impurity profiling across different batches of Zafirlukast API?
Batch-to-batch variability may stem from synthesis route changes or raw material quality. Implement process analytical technology (PAT) for real-time monitoring and conduct multivariate analysis (e.g., PCA) to identify critical process parameters. Structural elucidation of new impurities via HRMS and NMR is essential for updating pharmacopeial standards .
Methodological Best Practices
- Data Integrity : Maintain raw datasets, including chromatographic peaks and spectral fingerprints, in accessible repositories. Use plagiarism-checking software to ensure originality in publications .
- Cross-Disciplinary Collaboration : Integrate findings from related fields (e.g., mycobacterial studies on Lsr2 inhibition) to identify novel mechanisms or risks .
- Reproducibility : Publish detailed supplementary materials, including step-by-step protocols and instrument configurations, to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
